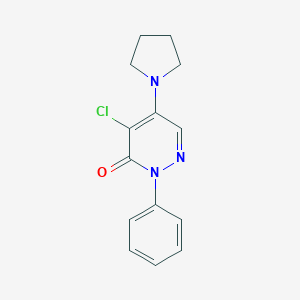![molecular formula C21H23BrN2O3 B274435 ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate, also known as DMEDMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMEDMI belongs to the class of indole-based compounds that possess diverse biological activities, such as anti-inflammatory, anti-cancer, and anti-depressant effects. In
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess potent anti-inflammatory and anti-cancer properties by inhibiting the activity of cyclooxygenase-2 and inducing apoptosis in cancer cells. This compound has also been investigated as a potential anti-depressant agent due to its ability to modulate the activity of serotonin and dopamine receptors in the brain.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response. By blocking the activity of this enzyme, this compound can reduce inflammation and pain in the body. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of cellular events that lead to programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of neurotransmitters in the brain. In vivo studies have shown that this compound can reduce tumor growth in animal models, alleviate pain and inflammation, and improve symptoms of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs for the treatment of these conditions. This compound is also relatively easy to synthesize in the laboratory, which makes it an attractive target for medicinal chemists and pharmacologists. However, one of the limitations of this compound is its relatively poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate. One area of interest is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the potential anti-depressant effects of this compound, which could lead to the development of new drugs for the treatment of depression and anxiety. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate involves the reaction of 6-bromoindole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal and 4-methylphenylboronic acid in the presence of palladium catalysts. The resulting intermediate is then treated with ethyl chloroformate to obtain this compound in high yield. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to ensure high purity and yield.
Propiedades
Fórmula molecular |
C21H23BrN2O3 |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C21H23BrN2O3/c1-5-27-21(26)20-15-10-19(25)16(22)11-17(15)24(18(20)12-23(3)4)14-8-6-13(2)7-9-14/h6-11,25H,5,12H2,1-4H3 |
Clave InChI |
HVHPQMBRWAKQKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=C(C=C3)C)CN(C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=C(C=C3)C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)